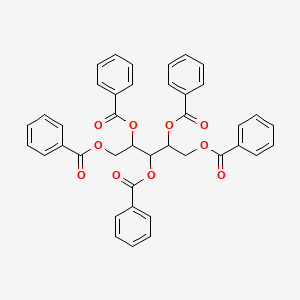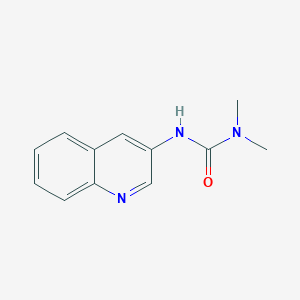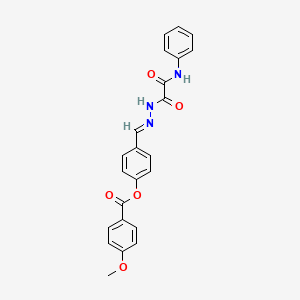![molecular formula C16H12 B11945028 Cycloocta[b]naphthalene](/img/structure/B11945028.png)
Cycloocta[b]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloocta[b]naphthalene is an organic compound with the molecular formula C16H12 It is a polycyclic aromatic hydrocarbon, characterized by its fused ring structure, which includes both a cyclooctane ring and a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cycloocta[b]naphthalene can be synthesized through various methods. One common approach involves the reduction of this compound using alkali metals in ethers. For instance, the reduction with potassium in 1,2-dimethoxyethane has been studied extensively . The reaction conditions and choice of solvent play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: . These suppliers provide the compound for research purposes, often without detailed information on large-scale production techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Cycloocta[b]naphthalene undergoes various chemical reactions, including reduction, oxidation, and substitution. The reduction of this compound with alkali metals, such as potassium, leads to the formation of different radicals and dianions .
Common Reagents and Conditions:
Reduction: Potassium in 1,2-dimethoxyethane.
Oxidation and Substitution: Specific reagents and conditions for these reactions are less documented but can be inferred based on the general reactivity of polycyclic aromatic hydrocarbons.
Major Products: The reduction of this compound can lead to the formation of benzo[b]biphenylene and other structurally different radicals .
Wissenschaftliche Forschungsanwendungen
Cycloocta[b]naphthalene has several applications in scientific research:
Biology and Medicine:
Wirkmechanismus
The mechanism of action of cycloocta[b]naphthalene primarily involves its ability to form various radicals and dianions through reduction reactions. These species can undergo further transformations, leading to complex rearrangements and the formation of new compounds . The molecular targets and pathways involved in these reactions are determined by the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Cycloocta[b]naphthalene can be compared with other polycyclic aromatic hydrocarbons, such as:
Azulene: Isomeric with naphthalene, known for its deep blue color and unique reactivity.
Cyclooctatetraene: A non-aromatic compound with a similar ring structure, known for its tub conformation and reactivity.
Uniqueness: this compound’s uniqueness lies in its fused ring structure, which combines the properties of both cyclooctane and naphthalene
Eigenschaften
Molekularformel |
C16H12 |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
(6Z,8Z,10Z)-cycloocta[b]naphthalene |
InChI |
InChI=1S/C16H12/c1-2-4-8-14-12-16-10-6-5-9-15(16)11-13(14)7-3-1/h1-12H/b2-1-,3-1?,4-2?,7-3-,8-4-,13-7?,14-8? |
InChI-Schlüssel |
LEJMABGWTPLFIC-NEOOSOLPSA-N |
Isomerische SMILES |
C\1=C\C=C/C2=CC3=CC=CC=C3C=C2\C=C1 |
Kanonische SMILES |
C1=CC=CC2=CC3=CC=CC=C3C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)

![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)

![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)


![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)

![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)


